molecular formula C21H26N2O2S2 B3018606 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea CAS No. 2320926-48-3

1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea

Cat. No. B3018606
CAS RN: 2320926-48-3
M. Wt: 402.57
InChI Key: LFQWORREHCLDKF-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea, also known as ABEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABEU is a urea derivative that has been synthesized using a multi-step process, which involves the use of several reagents and solvents.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is not fully understood. However, it has been suggested that 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has been shown to have low toxicity in vitro and in vivo studies. In animal studies, 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has been shown to have no significant adverse effects on liver and kidney function. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea.

Advantages and Limitations for Lab Experiments

One advantage of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is its potential use as an antitumor agent. 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has been shown to have cytotoxic effects on cancer cells in vitro and in vivo studies. Another advantage of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is its versatility in material science and nanotechnology applications. 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea can be used as a building block for the synthesis of new polymers and materials. One limitation of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is its complex synthesis method, which requires several steps and reagents. Another limitation of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea is its limited availability, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea research. One direction is the development of new 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea derivatives with improved anticancer activity and reduced toxicity. Another direction is the optimization of the 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea synthesis method to improve its yield and reduce its complexity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea involves several steps, which are outlined below:
Step 1: Synthesis of 2-(5-thiophen-3-ylthiophen-2-yl)ethanol
This step involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-thiophenemethanol in the presence of a base and a catalyst to produce 2-(5-thiophen-3-ylthiophen-2-yl)ethanol.
Step 2: Protection of the Hydroxyl Group
The hydroxyl group of 2-(5-thiophen-3-ylthiophen-2-yl)ethanol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base to produce TBDMS-protected 2-(5-thiophen-3-ylthiophen-2-yl)ethanol.
Step 3: Synthesis of 1-(1-Adamantyl)-3-(2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl)urea
The final step involves the reaction of TBDMS-protected 2-(5-thiophen-3-ylthiophen-2-yl)ethanol with 1-(1-Adamantyl)urea in the presence of a base and a catalyst to produce 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea.

Scientific Research Applications

1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has been studied for its potential use as an antitumor agent. In material science, 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has been used as a building block for the synthesis of new polymers and materials. In nanotechnology, 1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea has been used as a template for the synthesis of metal nanoparticles.

properties

IUPAC Name

1-(1-adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c24-17(19-2-1-18(27-19)16-3-4-26-12-16)11-22-20(25)23-21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,17,24H,5-11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQWORREHCLDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(S4)C5=CSC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea

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